![molecular formula C11H14N6O B2604568 N'-[5-(3,4-dimethylanilino)-1H-1,2,4-triazol-3-yl]-N-hydroxymethanimidamide CAS No. 329058-89-1](/img/structure/B2604568.png)
N'-[5-(3,4-dimethylanilino)-1H-1,2,4-triazol-3-yl]-N-hydroxymethanimidamide
Descripción general
Descripción
“N’-[5-(3,4-dimethylanilino)-1H-1,2,4-triazol-3-yl]-N-hydroxymethanimidamide” is a chemical compound with the molecular formula C11H14N6O . It is a derivative of methylbenzene .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2,4-triazole ring attached to a dimethylaniline group and a hydroxymethanimidamide group . The triazole ring contains two carbon and three nitrogen atoms .Aplicaciones Científicas De Investigación
Synthesis and Physicochemical Properties
Researchers have been studying the synthesis and physicochemical properties of derivatives of 1,2,4-triazole due to their wide spectrum of pharmacological activity and low levels of acute toxicity. A significant body of work has focused on creating new molecules based on the 1,2,4-triazole nucleus, given the success of medicines such as fluconazole and anastrozole. The research involves investigating the reactivity of 5-phenethyl-1H-1,2,4-triazole-3-amine and synthesizing compounds with potential biological activities. These efforts have led to the development of new 1,2,4-triazole derivatives, confirming their structure and purity through various modern analytical methods (Ihnatova, Kaplaushenko, & Frolova, 2020).
Pharmacological Activity
The synthesis and study of 1,2,4-triazole derivatives have been driven by their potential pharmacological activities. These substances are notable for their broad pharmacological actions, including anti-convulsive activities useful for the treatment of epilepsy and conditions of tension and agitation. The strategic development of these compounds, through modifications at different positions of the triazole ring, seeks to optimize their biological activities while maintaining favorable safety profiles. Such research underscores the importance of 1,2,4-triazole derivatives in therapeutic applications, illustrating the ongoing efforts to discover new drugs based on this core structure (Shelton, 1981).
Mecanismo De Acción
Target of Action
The primary target of N-(5-(3,4-Dimethylanilino)-1H-1,2,4-triazol-3-yl)-N’-hydroxyiminoformamide The compound contains a 3,4-dimethylaniline moiety , which is known to interact with the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in Salmonella typhimurium .
Mode of Action
The specific mode of action of N-(5-(3,4-Dimethylanilino)-1H-1,2,4-triazol-3-yl)-N’-hydroxyiminoformamide Compounds containing a 3,4-dimethylaniline moiety are known to be weakly basic and reactive towards electrophiles .
Biochemical Pathways
The specific biochemical pathways affected by N-(5-(3,4-Dimethylanilino)-1H-1,2,4-triazol-3-yl)-N’-hydroxyiminoformamide 3,4-dimethylaniline, a component of the compound, is used in the production of vitamin b2, dyes, pesticides, and other chemicals .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(5-(3,4-Dimethylanilino)-1H-1,2,4-triazol-3-yl)-N’-hydroxyiminoformamide Compounds containing a 3,4-dimethylaniline moiety are known to undergo n-demethylation and n-oxidation as metabolic pathways .
Result of Action
The specific molecular and cellular effects of N-(5-(3,4-Dimethylanilino)-1H-1,2,4-triazol-3-yl)-N’-hydroxyiminoformamide Compounds containing a 3,4-dimethylaniline moiety are known to be reactive towards electrophiles .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(5-(3,4-Dimethylanilino)-1H-1,2,4-triazol-3-yl)-N’-hydroxyiminoformamide Compounds containing a 3,4-dimethylaniline moiety are known to be weakly basic , suggesting that the pH of the environment could potentially influence their reactivity.
Propiedades
IUPAC Name |
N'-[5-(3,4-dimethylanilino)-1H-1,2,4-triazol-3-yl]-N-hydroxymethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c1-7-3-4-9(5-8(7)2)14-11-15-10(16-17-11)12-6-13-18/h3-6,18H,1-2H3,(H3,12,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMITDLLYGNSTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NN2)N=CNO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NN2)/N=C/NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


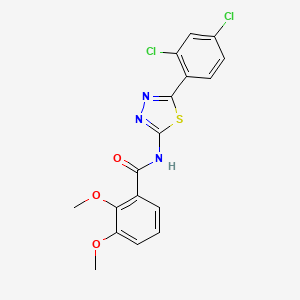
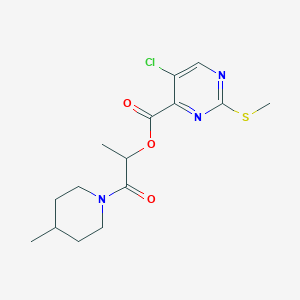
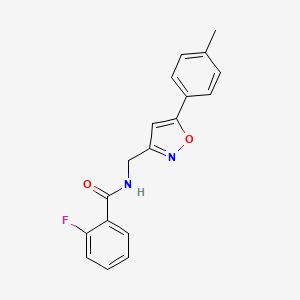

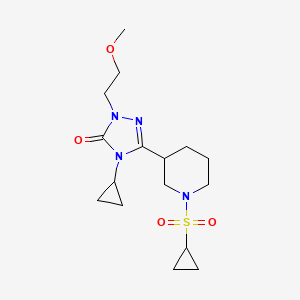
![1-(3-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2604492.png)
![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2604498.png)

![4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile](/img/structure/B2604500.png)
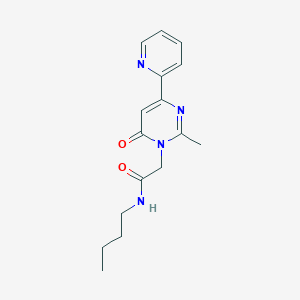
![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2604502.png)
![2-[4-ethyl-2-morpholino-6-oxo-1(6H)-pyrimidinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2604506.png)

